molecular formula CKNSe B12343464 CID 45051696

CID 45051696

Cat. No.: B12343464
M. Wt: 144.09 g/mol
InChI Key: PUHAXQOWBZSEPM-UHFFFAOYSA-N
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Description

While multiple sources reference CIDs (PubChem identifiers) in analytical chemistry, pharmacology, and medicinal chemistry contexts, none directly describe CID 45051696. For example, CID 185389 (30-methyl-oscillatoxin D) and CID 156582093 (oscillatoxin E) are oscillatoxin derivatives with defined structures and biological roles . Similarly, CIDs like 658727 (CAS 53052-06-5) and 10491405 (CAS 340736-76-7) are characterized by molecular formulas (e.g., C₆H₄N₂OS and C₁₀H₅F₃N₂O₃), physicochemical properties (e.g., solubility, BBB permeability), and synthetic pathways .

Given the absence of specific data for this compound, this article will outline a hypothetical framework for its characterization and comparison, extrapolated from methodologies in the evidence.

Properties

Molecular Formula

CKNSe

Molecular Weight

144.09 g/mol

InChI

InChI=1S/CNSe.K/c2-1-3;

InChI Key

PUHAXQOWBZSEPM-UHFFFAOYSA-N

Canonical SMILES

C(#N)[Se].[K]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium selenocyanate is typically synthesized by reacting molten potassium cyanide with elemental selenium. This reaction can also be carried out in hot water or ethanol . The general reaction is: [ \text{Se} + \text{KCN} \rightarrow \text{KSeCN} ]

Industrial Production Methods: In industrial settings, potassium selenocyanate is produced by treating elemental selenium with potassium cyanide. The compound is commercially available and is often used as a reagent in various chemical reactions .

Chemical Reactions Analysis

Types of Reactions: Potassium selenocyanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bis(trifluoroacetoxy)iodobenzene is a common oxidizing agent.

    Substitution: Alkyl halides and aryl diazonium salts are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Potassium selenocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium selenocyanate involves its ability to act as a selenium donor in various chemical reactions. In biological systems, selenocyanate-containing compounds can affect different cellular and metabolic targets. For example, they can modulate redox processes and influence the activity of selenoproteins involved in eliminating reactive oxygen species .

Comparison with Similar Compounds

Structural Similarity

Assuming CID 45051696 shares structural motifs with other CIDs in the evidence, its comparison could follow these parameters:

Parameter This compound (Hypothetical) CID 658727 (CAS 53052-06-5) CID 10491405 (CAS 340736-76-7)
Molecular Formula Not Available C₆H₄N₂OS C₁₀H₅F₃N₂O₃
Molecular Weight Not Available 152.17 g/mol 258.15 g/mol
Key Functional Groups Not Available Thioamide, pyridine ring Trifluoromethyl, oxadiazole
Solubility Not Available 0.1 mg/mL in DMSO 0.199 mg/mL in aqueous buffer
Bioavailability Not Available Low (GI absorption = 87%) Moderate (Bioavailability Score = 0.56)

Key Observations :

  • CID 658727 and CID 10491405 exhibit distinct solubility profiles, likely due to differences in polarity (e.g., trifluoromethyl groups in CID 10491405 enhance hydrophobicity).
Functional Comparison

Using CID 10491405 as a reference:

  • Pharmacological Activity : CID 10491405 acts as a CYP1A2 inhibitor, which may influence drug metabolism. If this compound shares similar structural features, it could exhibit comparable enzyme-modulating effects .
  • Synthetic Complexity : CID 658727 is synthesized via a one-step reaction with 86.95% yield, while CID 10491405 requires multi-step purification (e.g., column chromatography), highlighting trade-offs between efficiency and purity .
Analytical Characterization

Methods from the evidence suggest:

  • Mass Spectrometry (MS): Source-induced CID (collision-induced dissociation) can differentiate isomers (e.g., ginsenosides in ) by fragmentation patterns. Applied to this compound, this could elucidate structural motifs .
  • Chromatography : GC-MS or LC-ESI-MS (as in and ) would resolve purity and quantify this compound in mixtures .

Q & A

How do I formulate a focused research question for studying CID 45051696?

Level: Basic Answer: Begin by identifying gaps in existing literature, such as unexplored mechanisms of action or conflicting results. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility and impact . Narrow broad inquiries (e.g., "What are the properties of this compound?") to specific hypotheses (e.g., "How does pH affect this compound's stability in aqueous solutions?"). Test the question’s clarity and measurability by ensuring it aligns with data-collection methods (e.g., spectroscopy, chromatography) .

What strategies ensure rigorous experimental design for this compound studies?

Level: Basic
Answer:
Adopt a structured approach:

  • Define variables (independent, dependent, controls) and replicate experiments to validate results.
  • Follow guidelines for reproducibility, such as detailed documentation of synthesis protocols and instrument calibration .
  • Use PICO (Population, Intervention, Comparison, Outcome) to frame comparative studies (e.g., comparing this compound’s efficacy with analogs) .

How can conflicting data on this compound’s properties be systematically resolved?

Level: Advanced
Answer:
Employ triangulation : cross-validate results using multiple methodologies (e.g., NMR, X-ray crystallography, computational modeling) . Conduct sensitivity analyses to identify outliers or methodological biases. Replicate experiments under standardized conditions, and compare findings with prior studies to isolate variables (e.g., solvent purity, temperature) . Publish negative results to mitigate publication bias .

What advanced statistical methods are suitable for analyzing this compound’s complex datasets?

Level: Advanced
Answer:
For multi-dimensional data (e.g., kinetics, toxicity profiles), use multivariate analysis (PCA, PLS-DA) or machine learning (random forests, neural networks) to identify patterns . Apply Bayesian statistics to quantify uncertainty in dose-response relationships. Ensure transparency by reporting effect sizes, confidence intervals, and p-values adjusted for multiple comparisons .

How should a literature review for this compound research be structured to identify critical knowledge gaps?

Level: Basic
Answer:

  • Use systematic review protocols: search databases (SciFinder, PubMed) with Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial") .
  • Categorize findings by themes (e.g., synthesis routes, biological activity) and critique methodological limitations (e.g., small sample sizes in toxicity studies) .
  • Map contradictions (e.g., divergent solubility values) to prioritize original research .

What ethical considerations apply to in vivo studies involving this compound?

Level: Basic
Answer:

  • Obtain institutional review board (IRB) approval for animal/human subjects research.
  • Justify sample sizes using power analysis to minimize unnecessary harm .
  • Adhere to ARRIVE or CARE guidelines for reporting experimental details and welfare measures .

How can researchers optimize data collection instruments for this compound’s physicochemical characterization?

Level: Advanced
Answer:

  • Validate instruments (e.g., HPLC, mass spectrometry) with certified reference materials.
  • Design questionnaires or lab protocols with clear scales (e.g., Likert for subjective assessments) and pilot-test them to reduce ambiguity .
  • Use mixed-methods approaches (quantitative assays + qualitative observer notes) to capture nuanced interactions .

What methodologies support cross-disciplinary collaboration in this compound research?

Level: Advanced
Answer:

  • Establish shared data repositories (e.g., Zenodo) with standardized metadata for chemistry-biology collaborations .
  • Use collaborative tools (GitHub for code, ELN for lab data) to synchronize workflows.
  • Draft interdisciplinary research questions (e.g., "How do this compound’s electrochemical properties influence its antimicrobial efficacy?") to align team objectives .

How should researchers address reproducibility challenges in this compound synthesis?

Level: Advanced
Answer:

  • Document all synthesis parameters (e.g., reaction time, catalyst purity) in machine-readable formats .
  • Share protocols via platforms like *Protocols.io * and include negative results (e.g., failed crystallization attempts) .
  • Use open-source software (e.g., ChemAxon) to validate structural purity and predict byproducts .

What steps ensure compliance with academic publishing standards for this compound studies?

Level: Basic
Answer:

  • Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for structuring manuscripts, including detailed experimental sections and data-deposition links .
  • Use citation managers (EndNote, Zotero) to format references and avoid plagiarism .
  • Disclose conflicts of interest and funding sources in the acknowledgments section .

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